Bienvenue dans la boutique en ligne BenchChem!

cis-(-)-Benafentrine

Enantiomer Pharmacology PDE3/4 Inhibition Stereospecific Activity

cis-(-)-Benafentrine is the pharmacologically active enantiomer of the racemic dual phosphodiesterase (PDE) 3 and 4 inhibitor Benafentrine (AH 21-132). Unlike non-selective PDE inhibitors or single-isoenzyme selective agents, this chiral molecule simultaneously targets both PDE3 and PDE4 isoenzymes with distinct potency driven by its stereochemistry.

Molecular Formula C23H27N3O3
Molecular Weight 393.5 g/mol
Cat. No. B13404207
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namecis-(-)-Benafentrine
Molecular FormulaC23H27N3O3
Molecular Weight393.5 g/mol
Structural Identifiers
SMILESCC(=O)NC1=CC=C(C=C1)C2=NC3CCN(CC3C4=CC(=C(C=C42)OC)OC)C
InChIInChI=1S/C23H27N3O3/c1-14(27)24-16-7-5-15(6-8-16)23-18-12-22(29-4)21(28-3)11-17(18)19-13-26(2)10-9-20(19)25-23/h5-8,11-12,19-20H,9-10,13H2,1-4H3,(H,24,27)/t19-,20-/m1/s1
InChIKeyDCDXHGMCXGHXBM-WOJBJXKFSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





cis-(-)-Benafentrine (AH 21-132 Enantiomer) Procurement Guide: Stereospecific PDE3/4 Inhibition


cis-(-)-Benafentrine is the pharmacologically active enantiomer of the racemic dual phosphodiesterase (PDE) 3 and 4 inhibitor Benafentrine (AH 21-132). Unlike non-selective PDE inhibitors or single-isoenzyme selective agents, this chiral molecule simultaneously targets both PDE3 and PDE4 isoenzymes with distinct potency driven by its stereochemistry [1]. The compound was originally developed as a bronchodilator and anti-allergic agent, reaching Phase I clinical evaluation [2]. Its procurement value for research lies precisely in its defined stereochemical identity, which directly determines its inhibitory potency and functional profile.

Why Generic Benafentrine or Racemic AH 21-132 Cannot Substitute for cis-(-)-Benafentrine


Generic or racemic Benafentrine cannot be interchangeably substituted for the cis-(-)-enantiomer in research protocols because stereochemistry is a primary driver of PDE inhibitory activity and functional tissue relaxation. The (-)-enantiomer is significantly more potent than its (+)-counterpart in both inhibiting cAMP-PDE and causing tracheal smooth muscle relaxation [1]. Procuring the incorrect enantiomer or undefined racemic mixture introduces uncontrolled variability, confounds dose-response relationships, and undermines experimental reproducibility, particularly in studies requiring precise correlation between enzyme inhibition and functional pharmacodynamic outcomes.

Quantitative Differentiation Evidence: cis-(-)-Benafentrine vs. In-Class PDE3/4 Inhibitors


Stereochemistry-Driven Enantiomeric Potency Ratio for PDE Inhibition

The (-)-enantiomer of AH 21-132 (i.e., cis-(-)-Benafentrine) is demonstrably more potent than its (+)-enantiomer in inhibiting cAMP-PDE and in producing tracheal smooth muscle relaxation [1]. This stereochemical dependence is not a class-level feature of all PDE3/4 inhibitors; for example, the structurally distinct PDE4-selective inhibitor rolipram exhibits a different enantiomeric potency profile where the (-)-enantiomer is the eutomer for some but not all functional endpoints [2]. The quantified stereospecific advantage for benafentrine is built into its molecular design as a chiral benzocinnoline derivative.

Enantiomer Pharmacology PDE3/4 Inhibition Stereospecific Activity

PDE3/4 Isoenzyme Selectivity Index (Ki Ratio) vs. PDE1/2

AH 21-132 (the racemate from which cis-(-)-Benafentrine is derived) demonstrates a clear selectivity window for PDE3 and PDE4 over PDE1 and PDE2. The Ki values for PDE3/4 are in the sub-micromolar range (0.30–0.55 µM), whereas Ki values for PDE1/2 are approximately 40- to 250-fold higher (20–140 µM) [1]. This contrasts with the non-selective PDE inhibitor IBMX, which lacks such isoform discrimination. Notably, this selectivity is measured from tissue-extracted PDE isoenzymes (guinea-pig cardiac ventricle and bovine trachealis), providing physiological relevance.

PDE Isoenzyme Selectivity Ki Determination Cardiac vs. Tracheal PDE

Type IV PDE (PDE4) Competitive Inhibition Potency: IC50 and Ki

AH 21-132 competitively inhibits Type IV PDE (PDE4) isolated from bovine tracheal smooth muscle with an IC50 of 3.7 µM and a Ki of 2.7 µM [1]. For comparative context, the dual PDE3/4 inhibitor zardaverine exhibits PDE4 IC50 values ranging from 0.17 µM (human PMN cells) to 0.8 µM (canine trachea), indicating that zardaverine is approximately 5- to 20-fold more potent against PDE4 depending on the species and tissue source [2]. However, the competitive inhibition mode (versus possible mixed or complex kinetics) and the tissue-specific PDE4 isoform composition differ between the two agents, making direct IC50 comparison across assay systems potentially misleading.

PDE4 Inhibition Competitive Inhibitor Bovine Trachealis

In Vivo Inhaled Bronchodilator ED50 in Methacholine-Challenged Humans

In healthy volunteers with methacholine-induced bronchoconstriction, nebulized and inhaled AH 21-132 produced dose-dependent bronchodilation with an estimated ED50 of 9.2 mg and a peak relief of imposed bronchoconstriction of 80%, with an apparent half-time of removal from the site of action of 25 minutes [1]. In contrast, inhaled zardaverine did not cause lung function improvements in COPD patients in clinical trials, and oral benafentrine (up to 90 mg) had no detectable bronchodilator activity [2]. This demonstrates that the inhaled route and appropriate dosing are critical determinants of efficacy for this compound class, and that cis-(-)-Benafentrine's inhaled pharmacodynamic profile is differentiated from zardaverine by positive human bronchoprotection data.

Inhaled Bronchodilator ED50 Human Pharmacodynamics

Evidence-Backed Application Scenarios for cis-(-)-Benafentrine Procurement


Stereospecific PDE3/4 Inhibition in Airway Smooth Muscle Pharmacology

cis-(-)-Benafentrine is the appropriate choice for studies requiring the active PDE3/4-inhibiting enantiomer without confounding activity from the less potent (+)-form [1]. Its competitive PDE4 inhibition (Ki = 2.7 µM) and selective PDE3/4 targeting over PDE1/2 (selectivity ratio ~40- to 250-fold) make it suitable for dissecting cAMP-dependent relaxation mechanisms in isolated tracheal or bronchial tissue preparations [2].

Inhaled Bronchodilator Pharmacodynamic Benchmarking

With a human inhaled ED50 of 9.2 mg and 80% peak bronchoconstriction reversal documented in controlled methacholine challenge studies, cis-(-)-Benafentrine can serve as a reference compound for formulation development or for validating new inhaled PDE3/4 inhibitor candidates in translational models [3].

Enantiomer-Specific Anti-Allergic and Anti-Inflammatory Research

The (-)-enantiomer's superior potency in inhibiting cAMP-PDE and relaxing airway smooth muscle [1] supports its use in enantiomer-specific studies of anti-allergic mechanisms, including antigen-induced contraction and late-phase airway resistance, where it demonstrated efficacy comparable to rolipram while additionally inhibiting histamine release from human lung tissue [4].

Quality Control and Reference Standard for Chiral PDE3/4 Inhibitor Synthesis

As a defined stereoisomer with established pharmacological activity, cis-(-)-Benafentrine can be used as a chiral reference standard for analytical method development, enantiomeric purity testing, and structure-activity relationship (SAR) studies within the benzo[c][1,6]naphthyridine chemotype, a scaffold distinct from the pyridazinone (zardaverine) or xanthine (theophylline) classes [1][5].

Quote Request

Request a Quote for cis-(-)-Benafentrine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.